盐酸 2-氨基-1-(2-碘苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

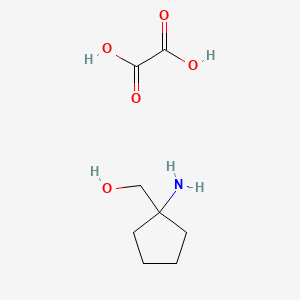

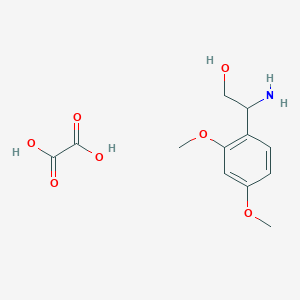

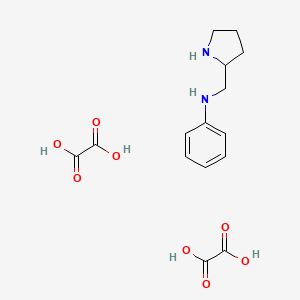

2-Amino-1-(2-iodophenyl)ethanol hydrochloride is a compound that falls within the category of 1,2-amino alcohols, which are important building blocks in organic synthesis and pharmaceuticals. These compounds are characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms in the molecule. They serve as key intermediates in the synthesis of a variety of biologically active molecules, including cardiovascular drugs and (\beta_2) agonists .

Synthesis Analysis

The synthesis of 1,2-amino alcohols can be approached through various methods. One such method involves the regioselective and diastereoselective allylic amination using chlorosulfonyl isocyanate, which produces unsaturated aromatic 1,2-amino alcohols with high anti-selectivity, particularly for aromatic derivatives . Another approach uses arylglyoxals and pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction to yield chiral 1,2-amino alcohols, which can be further converted into morpholinone products . Additionally, amino alcohols can be synthesized from carbonyl compounds and (\alpha)-silyl amines through a Cr/photoredox dual catalytic system, which allows the in situ generation of (\alpha)-amino carbanion equivalents . A practical synthesis route has also been reported using C-H amidation of sp(3) methyl C-H bonds, followed by LAH reduction to furnish (\beta)-amino alcohol products .

Molecular Structure Analysis

The molecular structure of 1,2-amino alcohols is characterized by the presence of an amino group (NH2) and a hydroxyl group (OH) on adjacent carbon atoms. This vicinal relationship imparts unique chemical properties to the molecule and is a common structural motif found in many natural and biologically active molecules. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and interaction with other molecules .

Chemical Reactions Analysis

1,2-Amino alcohols participate in various chemical reactions due to their functional groups. They can undergo electrophilic amination, Mannich reactions, and aldol reactions to form different products. For instance, the diastereoselective electrophilic amination of enolates can lead to (\alpha)-amino amide derivatives with high diastereoselection . Moreover, 1,2-amino alcohols can be used as synthons for the construction of N-heterocycles, such as azetidines, pyrrolidines, and piperidines, through cyclization reactions .

Physical and Chemical Properties Analysis

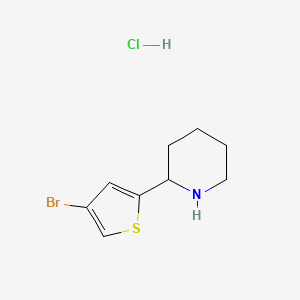

The physical and chemical properties of 1,2-amino alcohols are influenced by their functional groups and molecular structure. For example, the presence of the amino group can lead to hydrogen bonding, which affects the compound's solubility and boiling point. The hydroxyl group can also participate in hydrogen bonding and can be deprotonated under basic conditions, which is useful in various chemical transformations. The presence of a halogen, such as iodine in 2-amino-1-(2-iodophenyl)ethanol hydrochloride, can affect the reactivity and stability of the molecule, as halogens can be involved in halogen bonding and can also influence the electronic properties of the compound .

科学研究应用

抗癌评估的组合合成

一项研究探索了通过一系列涉及 1,3-茚二酮、芳香醛和盐酸胍的组合合成来合成 2-氨基-4-苯基-5-H-茚并[1,2d]嘧啶-5-酮衍生物。这些化合物被评估了它们的抗癌潜力,特别是对人乳腺癌和结肠癌细胞系的抗癌潜力。合成方法强调绿色化学原理,使用无毒且无致癌性的溶剂系统(水-乙醇) (Patravale 等,2014 年)。

脱氧方法

一项研究开发了一种高效的羟基脱氧方法。该过程涉及使用二氯亚磷酸甲酯和 2-(2-碘苯基)乙醇,从醇中生成 2-(2-碘苯基)乙基甲基亚磷酸酯衍生物。该转化导致脱氧产物的有效生成,展示了有机合成中的新方法 (Zhang 和 Koreeda,2004 年)。

抗菌和镇痛活性

在另一项研究中,合成了取代芳基-N-查耳酮基氨基苯酚,并通过各种分析方法确认了其结构。测试了这些化合物的镇痛和抗菌活性。一些合成的化合物显示出显着的活性,揭示了此类衍生物在药物应用中的潜力 (Sahu 等,2009 年)。

催化胺化

一项研究详细介绍了以邻位官能化卤代芳烃和 NaN(3) 为乙醇中的氨基源的铜催化直接胺化过程。该方法有效地合成了邻位官能化的芳香胺,促进了胺化技术的进步 (Zhao、Fu 和 Qiao,2010 年)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

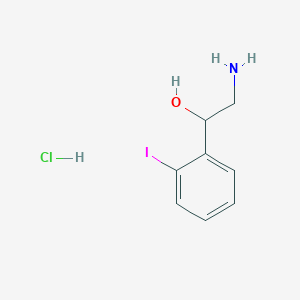

IUPAC Name |

2-amino-1-(2-iodophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSBQOLXGFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555193 |

Source

|

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-iodophenyl)ethanol hydrochloride | |

CAS RN |

1009330-05-5 |

Source

|

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)